![molecular formula C11H16ClN B180991 N-(3-Chlorobenzyl)-2-methyl-2-propanamine CAS No. 893577-81-6](/img/structure/B180991.png)
N-(3-Chlorobenzyl)-2-methyl-2-propanamine
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Overview
Description
N-(3-Chlorobenzyl)-2-methyl-2-propanamine is an organic compound that features a benzylamine structure with a chlorine substituent on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorobenzyl)-2-methyl-2-propanamine typically involves the reaction of 3-chlorobenzyl chloride with 2-methyl-2-propanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorobenzyl)-2-methyl-2-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or nitriles, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : N-(3-Chlorobenzyl)-2-methyl-2-propanamine serves as a crucial intermediate for synthesizing more complex organic molecules. Its ability to undergo various reactions, such as oxidation and substitution, makes it valuable for creating derivatives with distinct properties.
Biology
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes, suggesting potential therapeutic applications in treating diseases where these enzymes are involved. For instance, studies have shown its effectiveness in modulating enzyme activity, which could impact metabolic pathways.
- Receptor Binding Studies : The compound has been investigated for its ability to bind to various receptors, which may lead to therapeutic effects in neuropharmacology. Its binding affinity is potentially enhanced by the chlorine substituent on the benzene ring.
Industrial Applications
- Agrochemicals Production : this compound is utilized in producing specialty chemicals and agrochemicals due to its unique properties that allow for targeted modifications.
Case Studies
Study Focus | Findings | Reference |
---|---|---|
Enzyme Interaction | Demonstrated inhibition of specific enzymes involved in metabolic disorders. | |
Receptor Modulation | Showed potential as a modulator for neurotransmitter receptors, indicating neuropharmacological applications. | |
Synthesis of Derivatives | Enabled the creation of various derivatives leading to exploration of new biological activities. |
Mechanism of Action
The mechanism of action of N-(3-Chlorobenzyl)-2-methyl-2-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine substituent on the benzene ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzylamine: Similar structure but lacks the 2-methyl-2-propanamine moiety.
N-(3-Chlorobenzyl)-4-(2-indolyl)-2-pyrimidinamine: Contains additional functional groups that confer different properties.
3-Chlorobenzamide: An amide derivative with different reactivity and applications.
Uniqueness
N-(3-Chlorobenzyl)-2-methyl-2-propanamine is unique due to its specific combination of a benzylamine structure with a chlorine substituent and a 2-methyl-2-propanamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
N-(3-Chlorobenzyl)-2-methyl-2-propanamine is a chemical compound that has garnered attention in scientific research due to its potential biological activity. This article explores its mechanisms of action, applications in biological studies, and comparisons with similar compounds.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C₁₁H₁₆ClN
- Molecular Weight : Approximately 197.704 g/mol
- Density : About 1.0 g/cm³
- Boiling Point : Approximately 252.6°C at 760 mmHg
The compound features a chlorobenzyl group attached to a branched amine structure, specifically a 2-methyl-2-propanamine backbone, which contributes to its unique biological activity and potential pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the chlorine atom on the benzene ring may enhance the compound's binding affinity, influencing various biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity and impacting metabolic pathways.
- Receptor Binding : It has been investigated for its potential to bind to various receptors, which could lead to therapeutic effects in different biological systems.
Biological Applications
This compound has several applications across different fields:
- Biochemistry : Used as a biochemical probe to study enzyme interactions and receptor binding.
- Pharmaceutical Research : Explored for its potential therapeutic effects, including roles in drug development as a precursor for synthesizing pharmaceutical compounds.
- Industrial Chemistry : Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N-(2-Chlorobenzyl)-2-methyl-2-propanamine | C₁₁H₁₆ClN | Similar structure; different biological activity due to chlorine position. |
N-Benzyl-2-methyl-2-propanamine | C₁₁H₁₅N | Lacks chlorine; may exhibit different pharmacological properties. |
N-(4-Chlorobenzyl)-2-methyl-2-propanamine | C₁₁H₁₆ClN | Chlorine at para position; impacts receptor interactions differently. |
The specific chlorination pattern of this compound is believed to influence its biological activity compared to these analogs.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic areas:
- Enzyme Interaction Studies : Research indicates that this compound can effectively inhibit certain enzyme activities, suggesting its potential use in treating diseases where these enzymes play a critical role.
- Receptor Modulation : Preliminary findings suggest that the compound may act as a modulator for specific receptors involved in neurotransmission, opening avenues for its use in neuropharmacology.
- Synthesis of Derivatives : The ability to synthesize derivatives from this compound allows researchers to explore a range of biological activities and therapeutic potentials .
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-methylpropan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-11(2,3)13-8-9-5-4-6-10(12)7-9/h4-7,13H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDOIYYAZQBJSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC(=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405931 |
Source
|
Record name | N-(3-Chlorobenzyl)-2-methyl-2-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893577-81-6 |
Source
|
Record name | N-(3-Chlorobenzyl)-2-methyl-2-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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